molecular formula C18H14Cl2N2OS B11680866 (2Z,5Z)-5-(3,4-dichlorobenzylidene)-2-[(3,5-dimethylphenyl)imino]-1,3-thiazolidin-4-one

(2Z,5Z)-5-(3,4-dichlorobenzylidene)-2-[(3,5-dimethylphenyl)imino]-1,3-thiazolidin-4-one

Cat. No.: B11680866
M. Wt: 377.3 g/mol
InChI Key: KVEBNVVUAMAVNU-SXGWCWSVSA-N
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Description

(2Z,5Z)-5-[(3,4-DICHLOROPHENYL)METHYLIDENE]-2-[(3,5-DIMETHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE: is a synthetic organic compound belonging to the thiazolidinone class. This compound is characterized by its unique structure, which includes a thiazolidinone ring substituted with dichlorophenyl and dimethylphenyl groups. It has garnered interest in various fields of research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2Z,5Z)-5-[(3,4-DICHLOROPHENYL)METHYLIDENE]-2-[(3,5-DIMETHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE typically involves the condensation of 3,4-dichlorobenzaldehyde with 3,5-dimethylaniline in the presence of a thiazolidinone precursor. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol, with the addition of a catalytic amount of acid, such as hydrochloric acid or acetic acid, to facilitate the condensation reaction.

Industrial Production Methods: For large-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and improved yield. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity (2Z,5Z)-5-[(3,4-DICHLOROPHENYL)METHYLIDENE]-2-[(3,5-DIMETHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imine group to an amine, resulting in the formation of secondary amines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often employ reagents like halogens (chlorine, bromine) or nitrating agents under acidic conditions.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of secondary amines.

    Substitution: Introduction of halogen, nitro, or other functional groups on the aromatic rings.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology: In biological research, (2Z,5Z)-5-[(3,4-DICHLOROPHENYL)METHYLIDENE]-2-[(3,5-DIMETHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE has been studied for its potential antimicrobial and antifungal properties. It has shown activity against a range of bacterial and fungal strains, making it a candidate for further investigation as a potential therapeutic agent.

Medicine: The compound’s potential as a therapeutic agent extends to its use in medicinal chemistry. It has been evaluated for its anti-inflammatory and anticancer activities, with studies indicating its ability to inhibit the growth of cancer cells and reduce inflammation in various models.

Industry: In industrial applications, the compound is used as an intermediate in the production of pharmaceuticals and agrochemicals. Its versatility in chemical reactions makes it a valuable component in the synthesis of various active ingredients.

Mechanism of Action

The mechanism of action of (2Z,5Z)-5-[(3,4-DICHLOROPHENYL)METHYLIDENE]-2-[(3,5-DIMETHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors involved in key biological processes. For example, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. In cancer cells, the compound may induce apoptosis by activating caspase pathways or inhibiting cell proliferation through the modulation of signaling pathways.

Comparison with Similar Compounds

Uniqueness: (2Z,5Z)-5-[(3,4-DICHLOROPHENYL)METHYLIDENE]-2-[(3,5-DIMETHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE stands out due to its unique thiazolidinone structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in both research and industrial settings.

Properties

Molecular Formula

C18H14Cl2N2OS

Molecular Weight

377.3 g/mol

IUPAC Name

(5Z)-5-[(3,4-dichlorophenyl)methylidene]-2-(3,5-dimethylphenyl)imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H14Cl2N2OS/c1-10-5-11(2)7-13(6-10)21-18-22-17(23)16(24-18)9-12-3-4-14(19)15(20)8-12/h3-9H,1-2H3,(H,21,22,23)/b16-9-

InChI Key

KVEBNVVUAMAVNU-SXGWCWSVSA-N

Isomeric SMILES

CC1=CC(=CC(=C1)N=C2NC(=O)/C(=C/C3=CC(=C(C=C3)Cl)Cl)/S2)C

Canonical SMILES

CC1=CC(=CC(=C1)N=C2NC(=O)C(=CC3=CC(=C(C=C3)Cl)Cl)S2)C

Origin of Product

United States

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